molecular formula C6H13NO B2562172 (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine CAS No. 1524707-68-3; 937364-67-5

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine

Cat. No.: B2562172
CAS No.: 1524707-68-3; 937364-67-5
M. Wt: 115.176
InChI Key: WFVKNHIDEGYGPD-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the use of lipase-mediated resolution protocols. For example, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions . Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted amine compounds.

Scientific Research Applications

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.

    Medicine: This compound is a key intermediate in the development of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets and pathways. It can act as a chiral ligand, influencing the stereochemistry of reactions and enhancing the selectivity of catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and intermediate in the synthesis of biologically active molecules sets it apart from other similar compounds.

Properties

IUPAC Name

(3S,4R)-3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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